molecular formula C19H16N4O2S B10988430 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B10988430
M. Wt: 364.4 g/mol
InChI Key: NTIXJDVKOFHUGH-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Synthesis of the Naphthyridine Core: The naphthyridine core can be synthesized via a condensation reaction between a suitable β-ketoester and an amine, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzothiazole moiety with the naphthyridine core. This can be achieved through a condensation reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has potential as a probe for studying enzyme interactions and as a scaffold for the development of enzyme inhibitors.

Medicine

Medically, the compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.

Industry

In industry, the compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism by which N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The benzothiazole moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but lacks the methyl group at the 7-position.

    N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of a naphthyridine core.

Uniqueness

The presence of the methyl group at the 7-position of the naphthyridine core in N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide enhances its lipophilicity and potentially its ability to cross cell membranes, making it more effective in biological applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C19H16N4O2S/c1-3-23-10-13(16(24)12-9-8-11(2)20-17(12)23)18(25)22-19-21-14-6-4-5-7-15(14)26-19/h4-10H,3H2,1-2H3,(H,21,22,25)

InChI Key

NTIXJDVKOFHUGH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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